Ethyl 2-(2,4-dichlorophenyl)-4-hydroxythiazole-5-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of related thiazole carboxylates involves photochemical reactions, where ethyl 2-iodothiazole-5-carboxylate reacts with different aryl compounds under light irradiation to form products with distinct photophysical properties. These compounds, including ethyl 2-arylated thiazole derivatives, are explored for their photophysical characteristics and singlet oxygen activation properties, indicating a potential for further chemical modifications and applications (Amati et al., 2010).
Molecular Structure Analysis
The molecular structure of ethyl 2-(2,4-dichlorophenyl)-4-hydroxythiazole-5-carboxylate and its derivatives has been characterized through various analytical techniques, including X-ray diffraction. Studies reveal the presence of intramolecular hydrogen bonds contributing to the structural stability of these compounds. The molecular geometries and interactions, such as π-π stacking, play a critical role in the physical properties and reactivity of these molecules (Achutha et al., 2017).
Chemical Reactions and Properties
Ethyl 2-(2,4-dichlorophenyl)-4-hydroxythiazole-5-carboxylate undergoes various chemical reactions, including hydrolysis, glucuronidation, and ring cleavage, indicating its reactivity towards bioconversion and functional group transformations. These reactions are crucial for understanding the compound's behavior in biological systems and its potential applications in designing new chemical entities (Kobayashi et al., 1987).
Physical Properties Analysis
The physical properties of thiazole derivatives are significantly influenced by their molecular structure. Studies involving single crystal X-ray structural analysis reveal that the crystal packing and molecular conformation affect the melting points, solubility, and other physical properties essential for material science and pharmaceutical applications (Ramazani et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity patterns, stability, and interaction with various reagents, are pivotal for the compound's applications in organic synthesis and medicinal chemistry. For instance, palladium-catalyzed direct arylation methods have been applied to thiazole carboxylates for synthesizing (hetero)arylated oxazoles, demonstrating the versatility of these compounds in chemical synthesis (Verrier et al., 2008).
Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis Methods : A study highlights an efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using ultrasound irradiation, demonstrating significant reduction in reaction times and high yields, which indicates the potential of similar compounds for various synthetic applications (Machado et al., 2011).
Photochemical Reactions : Another research demonstrates the photochemical synthesis of ethyl 2-arylthiazole-5-carboxylates, exploring their photophysical properties and their potential as singlet-oxygen sensitizers, suggesting their applicability in photodynamic therapy and materials science (Amati et al., 2010).
Synthesis of Heterocyclic Compounds : The synthesis of certain mercapto-and aminopyrimidine derivatives with potential antimicrobial activities illustrates the utility of related compounds in the development of new therapeutic agents (El-kerdawy et al., 1990).
Applications in Material Science
Dye Synthesis for Textiles : Compounds structurally related to Ethyl 2-(2,4-dichlorophenyl)-4-hydroxythiazole-5-carboxylate have been used in the synthesis of novel heterocyclic disperse dyes for dyeing polyester fibers, demonstrating good wash, perspiration, sublimation, and rub fastness ratings, though with poor photostability (Iyun et al., 2015).
Metal Complexation for Dyeing : Studies on the complexation of disperse dyes derived from thiophene with metals like Cu, Co, Zn, and their application on polyester and nylon fabrics showcase the versatility of similar compounds in textile engineering (Abolude et al., 2021).
Environmental and Corrosion Studies
- Corrosion Inhibition : Research on triazepines carboxylate compounds, including similar structures, as acid corrosion inhibitors for mild steel highlights their excellent inhibition efficiencies and suggests their potential use in protecting metals from corrosion (Alaoui et al., 2018).
properties
IUPAC Name |
ethyl 2-(2,4-dichlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3S/c1-2-18-12(17)9-10(16)15-11(19-9)7-4-3-6(13)5-8(7)14/h3-5,16H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQSKIDVCSYJER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=C(C=C(C=C2)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701331594 | |
Record name | ethyl 2-(2,4-dichlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701331594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26727052 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 2-(2,4-dichlorophenyl)-4-hydroxythiazole-5-carboxylate | |
CAS RN |
262856-01-9 | |
Record name | ethyl 2-(2,4-dichlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701331594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.